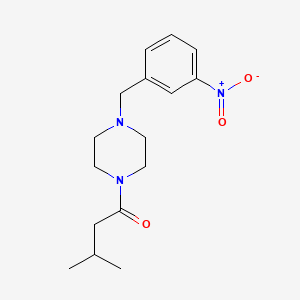![molecular formula C17H18ClN3O B5880831 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)
3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol, also known as SB-269970, is a selective serotonin receptor antagonist. It is a chemical compound that is used in scientific research to study the effects of serotonin on the body.
Mécanisme D'action
3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is a selective serotonin receptor antagonist that binds to the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is involved in the regulation of mood, sleep, and memory. 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol blocks the binding of serotonin to the 5-HT7 receptor, which inhibits its activity. This leads to changes in mood, sleep, and memory.
Biochemical and Physiological Effects:
3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to improve memory and learning in animal models. It has also been shown to have antidepressant and anxiolytic effects. 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to increase the amount of time spent in REM sleep and decrease the amount of time spent in non-REM sleep.
Avantages Et Limitations Des Expériences En Laboratoire
3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has several advantages for lab experiments. It is a selective serotonin receptor antagonist that binds specifically to the 5-HT7 receptor. This allows researchers to study the effects of serotonin on the body without interference from other receptors. 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is also relatively easy to synthesize, which makes it readily available for research.
One limitation of 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is that it is not a clinically approved drug. This means that its effects on humans are not well understood. Another limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol. One direction is to study its effects on other serotonin receptors. Another direction is to study its effects on other neurotransmitters, such as dopamine and norepinephrine. Additionally, more research is needed to understand the effects of 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol on humans. This could involve clinical trials to test its safety and effectiveness as a treatment for mood disorders.
Méthodes De Synthèse
The synthesis of 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol involves several steps. The first step is the reaction of 4-chloroaniline with 4-piperidone to form 4-(4-chlorophenyl)-4-piperidinone. The second step involves the reaction of 4-(4-chlorophenyl)-4-piperidinone with paraformaldehyde and p-toluenesulfonic acid to form the Schiff base. The final step involves the reduction of the Schiff base with sodium borohydride to form 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol.
Applications De Recherche Scientifique
3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is used in scientific research to study the effects of serotonin on the body. It is a selective serotonin receptor antagonist that binds to the 5-HT7 receptor. This receptor is involved in the regulation of mood, sleep, and memory. 3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is used to study the role of the 5-HT7 receptor in these processes.
Propriétés
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-4-6-16(7-5-15)20-8-10-21(11-9-20)19-13-14-2-1-3-17(22)12-14/h1-7,12-13,22H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCBWDDNYPPUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-Chlorophenyl)piperazin-1-yl]iminomethyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)

![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)



![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)

![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)


![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)